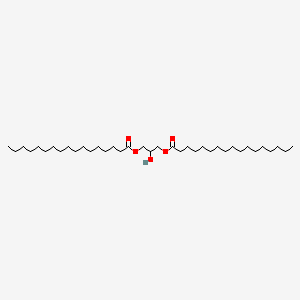

(3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate

Descripción general

Descripción

Tiene la fórmula molecular C37H72O5 y un peso molecular de 596.96 g/mol . Este compuesto es un tipo de glicerolípido, que es una clase de lípidos que desempeñan funciones esenciales en las membranas biológicas y el almacenamiento de energía.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La diheptadecanoína se puede sintetizar mediante la esterificación de glicerol con ácido heptadecanoico. La reacción suele implicar el uso de un catalizador como el ácido sulfúrico o el ácido p-toluenosulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo, donde el glicerol y el ácido heptadecanoico se calientan juntos en presencia del catalizador hasta que se forma la diheptadecanoína deseada .

Métodos de producción industrial

En un entorno industrial, la diheptadecanoína se puede producir utilizando métodos de esterificación similares pero a mayor escala. El proceso implica la alimentación continua de glicerol y ácido heptadecanoico en un reactor, donde se mezclan y calientan en presencia de un catalizador. La mezcla de reacción se purifica luego mediante destilación u otras técnicas de separación para obtener diheptadecanoína de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La diheptadecanoína experimenta diversas reacciones químicas, que incluyen:

Oxidación: La diheptadecanoína se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la diheptadecanoína en alcoholes.

Hidrólisis: La diheptadecanoína se puede hidrolizar para producir glicerol y ácido heptadecanoico.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).

Principales productos formados

Oxidación: Ácido heptadecanoico.

Reducción: Heptadecanol.

Hidrólisis: Glicerol y ácido heptadecanoico.

Aplicaciones Científicas De Investigación

La diheptadecanoína tiene diversas aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento e interacciones de los lípidos.

Biología: Investigado por su papel en las membranas celulares y el almacenamiento de energía.

Medicina: Explorado para posibles aplicaciones terapéuticas, como en sistemas de administración de fármacos.

Industria: Utilizado en la producción de cosméticos, aditivos alimentarios y otros productos comerciales.

Mecanismo De Acción

La diheptadecanoína ejerce sus efectos a través de interacciones con las membranas biológicas y las enzimas. Puede incorporarse a bicapas lipídicas, afectando la fluidez y permeabilidad de la membrana. Además, la diheptadecanoína puede ser metabolizada por lipasas para liberar glicerol y ácido heptadecanoico, que se utilizan posteriormente en diversas vías metabólicas .

Comparación Con Compuestos Similares

Compuestos similares

Triheptanoína: Un triglicérido con tres cadenas de ácido heptanoico.

Ácido heptadecanoico: Un ácido graso saturado con una cadena de 17 carbonos.

Glicerol: Un compuesto poliol simple.

Singularidad

La diheptadecanoína es única debido a su estructura específica como un diacilglicerol con dos cadenas de ácido heptadecanoico. Esta estructura confiere propiedades físicas y químicas distintivas, lo que la hace valiosa para aplicaciones específicas en investigación e industria .

Actividad Biológica

(3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate, a fatty acid ester, is gaining attention for its potential biological activities. This compound is characterized by its unique structure, which influences its interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

This compound features a hydrophobic tail derived from heptadecanoic acid, contributing to its lipid-like properties. Its structure allows it to integrate into cellular membranes, affecting membrane dynamics and fluidity.

The biological activity of this compound primarily involves:

- Integration into Lipid Membranes : The compound can embed itself within lipid bilayers, altering membrane properties such as fluidity and permeability.

- Metabolism by Lipases : In biological systems, it is metabolized by various lipases, releasing free fatty acids that participate in metabolic pathways .

- Interaction with Enzymes : It targets enzymes involved in lipid metabolism, including phospholipases and acyltransferases, potentially modulating their activity .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .

2. Drug Delivery Systems

Due to its biocompatibility and ability to form liposomes, this compound is being explored in drug delivery applications. Its structure allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability .

3. Cellular Metabolism

Studies have highlighted the role of this compound in cellular lipid metabolism. It may influence energy storage and utilization in cells by modulating the activity of key metabolic enzymes .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial effects | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Investigate drug delivery potential | Showed enhanced stability of encapsulated drugs using liposomal formulations containing the compound. |

| Study C | Assess metabolic impact | Indicated modulation of lipid metabolism pathways in cultured cells. |

Propiedades

IUPAC Name |

(3-heptadecanoyloxy-2-hydroxypropyl) heptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-33-35(38)34-42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSOLIGXMKFAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233338 | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(17:0/0:0/17:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0093791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71431-35-1 | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71431-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.